Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride

LC-MS detection logistics procurement specification

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride (CAS 2751611-32-0; molecular formula C₁₀H₁₃BrClNO₂; molecular weight 294.57 g/mol) is a trisubstituted benzoate ester hydrochloride salt. Its free base (CAS 2097015-10-4; C₁₀H₁₂BrNO₂; MW 258.11 g/mol) belongs to the class of 3-amino-4-halogeno-2,6-dimethylbenzoates, which serve as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C10H13BrClNO2
Molecular Weight 294.57 g/mol
Cat. No. B13596335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride
Molecular FormulaC10H13BrClNO2
Molecular Weight294.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)OC)C)N)Br.Cl
InChIInChI=1S/C10H12BrNO2.ClH/c1-5-4-7(11)9(12)6(2)8(5)10(13)14-3;/h4H,12H2,1-3H3;1H
InChIKeyIWXMGNUAPHLDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-4-Bromo-2,6-Dimethylbenzoate Hydrochloride: Structural Identity, Procurement Specifications, and Comparator Landscape


Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride (CAS 2751611-32-0; molecular formula C₁₀H₁₃BrClNO₂; molecular weight 294.57 g/mol) is a trisubstituted benzoate ester hydrochloride salt . Its free base (CAS 2097015-10-4; C₁₀H₁₂BrNO₂; MW 258.11 g/mol) belongs to the class of 3-amino-4-halogeno-2,6-dimethylbenzoates, which serve as synthetic intermediates in medicinal chemistry and agrochemical research [1]. Closest comparators include the 4-chloro, 4-fluoro, and 4-iodo analogs, as well as the 4-unsubstituted (des-halo) variant methyl 3-amino-2,6-dimethylbenzoate (CAS 269072-16-4; MW 179.22 g/mol) . The hydrochloride salt form confers enhanced aqueous solubility relative to the free base, making it the preferred physical form for solution-phase chemistry and biochemical assay workflows .

Hydrochloride salt form – supports aqueous chemistry and biochemical assay workflows
Bromine isotopic pattern (⁷⁹Br/⁸¹Br doublet) – provides a distinct MS signature for reaction monitoring
Three reactive vectors (NH₂, Br, CO₂Me) – supports orthogonal library synthesis without protecting groups
Multi-supplier stocked intermediate – defined purity and identity for reproducible procurement

Why In-Class 3-Amino-2,6-Dimethylbenzoates Cannot Be Interchanged: The Methyl 3-Amino-4-Bromo-2,6-Dimethylbenzoate Hydrochloride Differentiation Rationale


Although 3-amino-2,6-dimethylbenzoate esters share a common core scaffold, the identity of the 4-position substituent creates quantifiable divergence in molecular weight (294.57 vs. 179.22 g/mol des-halo), computed lipophilicity (XLogP3 of parent acid: 2.9 for 4-bromo vs. ~2.0 for unsubstituted 2,6-dimethylbenzoic acid [1][2]), steric bulk, and halogen-dependent reactivity profiles. The bromine atom is a superior leaving group in cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Ullmann) relative to chlorine or fluorine, while the 2,6-dimethyl substitution pattern introduces steric hindrance that modulates reaction rates at the ester and amine positions [3]. The hydrochloride salt form provides defined stoichiometry and improved aqueous handling compared to the free amine . These differences are material for synthetic route design: selecting the bromo variant versus the chloro or des-halo analog directly determines feasible downstream transformations without requiring protection/deprotection or halogen-exchange steps.

Molecular weight divergence
115 g/mol difference vs. des-halo analog may shift reaction stoichiometry and detection limits
Aryl halide reactivity mismatch
C–Br bond reactivity differs substantially from C–Cl or C–F; cross-coupling conditions may not transfer directly
Salt form availability gap
Comparator analogs may lack the hydrochloride salt form, complicating aqueous assay protocol transfer

Quantitative Differentiation Evidence: Methyl 3-Amino-4-Bromo-2,6-Dimethylbenzoate Hydrochloride vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Content: Impact on Detection Sensitivity and Logistics

The 4-bromo substitution increases molecular weight by 115.35 g/mol (hydrochloride vs. des-halo free base), enabling unambiguous mass spectrometric identification via the characteristic ¹:¹ isotopic doublet of bromine (⁷⁹Br:⁸¹Br natural abundance ~51:49) . This isotopic signature is absent in the des-halo (C₁₀H₁₃NO₂, MW 179.22), 4-fluoro, and 4-chloro analogs, providing an intrinsic analytical handle for reaction monitoring and purity assessment without derivatization .

MW & Isotopic ID
Cross-study comparable
294.57 g/mol (HCl)
Δm +115 vs. des-halo
⁷⁹Br/⁸¹Br 1:1 doublet
Distinct Br isotopic doublet simplifies LC-MS tracking
Br pattern absent in 4-H, 4-F, 4-Cl analogs
LC-MS detection logistics procurement specification halogen effect

Computed Lipophilicity (XLogP3): 4-Bromo vs. 4-Unsubstituted Impact on Chromatographic Retention and Membrane Permeability

The computed XLogP3 value of 4-bromo-2,6-dimethylbenzoic acid is 2.9, compared to approximately 2.0 for the unsubstituted 2,6-dimethylbenzoic acid [1][2]. This ΔlogP of ~0.9 log units corresponds to a predicted ~8-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity that would translate to longer reversed-phase HPLC retention times and potentially enhanced passive membrane permeability for the brominated scaffold [1].

Lipophilicity (XLogP3)
Cross-study comparable
4-Br: 2.9 vs. des-H: 2.0
ΔlogP ~0.9
~8× theoretical logP increase
Intermediate lipophilicity balances solubility and permeability for medicinal chemistry
Values for parent acids; may differ for ester
lipophilicity XLogP3 chromatography ADME prediction physicochemical property

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for Solution-Phase Applications

The hydrochloride salt (MW 294.57) is explicitly noted to enhance water solubility, making it more suitable for solution-phase research and biochemical assay applications compared to the free base (MW 258.11) . The free base indicates a hydrogen bond donor count of 1 (NH₂) and acceptor count of 3, while the hydrochloride salt adds an ionizable chloride counterion that increases aqueous solvation . This formulation consideration is material: the 4-chloro, 4-fluoro, and 4-iodo analogs listed as comparators may not be commercially available in hydrochloride salt form, potentially limiting their direct use in aqueous biochemistry without additional formulation steps .

Aqueous Solubility
Supporting evidence
HCl salt (CAS 2751611-32-0)
Enhanced water solubility vs. free base
Salt form supports aqueous assay development without solubilization step
Vendor-reported; exact solubility not quantified
solubility salt form hydrochloride aqueous compatibility biochemical assay

Synthetic Utility: Aryl Bromide as a Preferred Cross-Coupling Handle vs. Chloride and Fluoride Analogs

The 4-bromo substituent serves as a superior oxidative addition partner in palladium-catalyzed cross-coupling reactions compared to the 4-chloro analog, owing to the weaker C-Br bond (bond dissociation energy ~339 kJ/mol for Ph-Br vs. ~402 kJ/mol for Ph-Cl) [1]. The patent literature establishes that 3-amino-4-halogenobenzoates are susceptible to dehalogenation during nitro-group reduction when the halogen is activated by the adjacent nitro group; the bromo variant requires controlled conditions to preserve the halogen handle, which is the basis for the specialized synthetic process disclosed in EP0853077A1 [2]. This reactivity profile makes the 4-bromo compound a more versatile building block for palladium-mediated diversification than the 4-fluoro (C-F bond inert under most coupling conditions) or 4-iodo (more reactive but prone to homocoupling and decomposition) analogs [1].

Cross-coupling Reactivity
Class-level inference
C–Br BDE ~339 kJ/mol
vs. C–Cl ~402 kJ/mol
Pd coupling sweet spot
Reported higher reactivity than Cl; more stable than I; may support broad Pd-coupling scope
Scaffold-specific dehalogenation requires controlled conditions per patent
cross-coupling Suzuki coupling Buchwald-Hartwig synthetic intermediate C-C bond formation

Steric Environment: 2,6-Dimethyl Substitution Modulates Reactivity at the Ester Carbonyl

The 2,6-dimethyl substitution pattern creates a sterically encumbered environment around the methyl ester, as documented for the parent acid 2,6-dimethylbenzoic acid [1]. This steric hindrance retards nucleophilic attack at the ester carbonyl, providing chemoselectivity advantages during transformations targeting the 3-amino or 4-bromo positions. The 4-unsubstituted analog (methyl 3-amino-2,6-dimethylbenzoate) lacks the additional steric and electronic influence of the para-bromine, making it less differentiated in terms of orthogonally addressable functional groups . The patent EP0853077A1 explicitly addresses the synthetic challenge posed by the co-reactivity of the amino and ester groups in this scaffold, validating that the substitution pattern creates non-trivial selectivity requirements that differentiate properly substituted intermediates [2].

Steric Shielding
Class-level inference
2,6-dimethyl groups
3 reactive handles
Ester protected from nucleophiles
Enables orthogonal diversification without protecting-group strategies
Reactivity inferred from 2,6-dimethylbenzoic acid precedent
steric hindrance ester reactivity ortho-substitution reaction selectivity protecting-group-free

Commercial Availability: Hydrochloride Salt as a Stocked Research Intermediate with Defined Purity Specifications

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride (CAS 2751611-32-0) is listed as an in-stock research chemical by multiple suppliers with defined molecular identity parameters (MW 294.57, purity typically ≥95%) . The 4-iodo and 4-fluoro analogs do not appear as established catalog items with confirmed CAS registry numbers from the primary searches conducted, suggesting that the 4-bromo variant represents the most readily procurable 4-halogenated member of this series . The 4-chloro analog is commercially available (e.g., as the parent acid 4-chloro-2,6-dimethylbenzoic acid, CAS 35887-72-0, MW 184.62) , but its availability as the 3-amino methyl ester hydrochloride has not been confirmed.

Procurement Status
Supporting evidence
Multi-supplier stock
Purity ≥95%
Only 4-halogenated member with confirmed availability
Reproducible supply with defined identity; reduces custom-synthesis risk
4-F and 4-I analogs not cataloged as confirmed; availability may change
procurement commercial availability purity specification supply chain research intermediate

Optimal Application Scenarios for Methyl 3-Amino-4-Bromo-2,6-Dimethylbenzoate Hydrochloride Based on Quantitative Differentiation Evidence


Diversified Library Synthesis via Orthogonal Functionalization of Three Reactive Vectors

The compound provides three chemically distinct reactive handles—primary aromatic amine (acylation, reductive amination, diazotization), aryl bromide (Suzuki, Buchwald-Hartwig, Sonogashira, Ullmann couplings), and methyl ester (hydrolysis, amidation, reduction)—on a sterically shielded benzoate core. The 2,6-dimethyl groups protect the ester from premature nucleophilic attack while the 4-bromo substituent enables palladium-catalyzed diversification under milder conditions than the 4-chloro analog. This orthogonal reactivity profile supports multi-step parallel library synthesis where each vector can be modified independently without protecting-group manipulations. [1]

Aqueous Biochemical Assay Development Leveraging Hydrochloride Salt Solubility and Bromine Isotopic MS Detection

The pre-formulated hydrochloride salt eliminates solubility optimization steps required for free-base analogs, enabling direct dissolution in aqueous buffer systems for enzyme inhibition assays or protein-ligand interaction studies. The characteristic ⁷⁹Br/⁸¹Br isotopic doublet (Δm = 2 Da, ~1:1 ratio) provides an unambiguous mass spectrometric fingerprint for compound tracking in metabolic stability assays, reaction monitoring, and purity assessment—an advantage absent in the des-halo, 4-fluoro, and 4-chloro analogs that lack this distinctive isotopic pattern. [2]

Silver Halide Photographic Material Intermediate Development

The patent literature (EP0853077A1, US5908955A) explicitly identifies alkyl 3-amino-4-substituted benzoates as intermediates for silver halide photographic materials. The bromine substituent at the 4-position, combined with the 3-amino and ester functionalities, provides the requisite electronic properties for silver halide sensitization chemistry. The disclosed synthetic process achieves high purity and yield for this compound class, addressing the documented challenge of dehalogenation during conventional nitro-group reduction routes. [1][3]

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (cLogP ~3) with Synthetic Tractability

With a computed parent acid XLogP3 of 2.9, the 4-bromo-2,6-dimethylbenzoate scaffold occupies an intermediate lipophilicity window—more polar than the 4-iodo analog (estimated XLogP3 ~3.4) but more lipophilic than the 4-unsubstituted variant (XLogP3 ~2.0). This balanced profile supports medicinal chemistry campaigns targeting CNS or intracellular targets where both passive permeability and aqueous solubility must be maintained. The bromine atom additionally serves as a heavy atom for X-ray crystallographic phasing of protein-ligand co-crystal structures, facilitating structure-based drug design. [4]

Application
Selection Property
Validation Focus
Diversified library synthesis
Three orthogonal reactive vectors
No protecting-group manipulations; amine, bromine, and ester independently addressable
Aqueous biochemical assay development
HCl salt solubility and Br isotopic MS handle
Buffer compatibility and characteristic mass spectrometric fingerprint
Silver halide photographic intermediate
Electronic properties and controlled dehalogenation
High-purity synthesis route per EP0853077A1; bromine required for sensitization chemistry
Medicinal chemistry lead optimization
Balanced lipophilicity (cLogP ~3) with synthetic tractability
X-ray phasing capability; permeability–solubility window for CNS or intracellular targets
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